molecular formula C13H14O5 B2733219 Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 930116-86-2

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

Cat. No.: B2733219
CAS No.: 930116-86-2
M. Wt: 250.25
InChI Key: CXTOILMBVQAMNI-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is an organic compound with a complex structure that includes a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzo[d][1,3]dioxole moiety is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl piperate:

    Piperinic acid methyl ester: Another ester derivative with a similar structural motif.

Uniqueness: Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is unique due to the presence of the benzo[d][1,3]dioxole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-13(15)4-2-3-10(14)9-5-6-11-12(7-9)18-8-17-11/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTOILMBVQAMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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